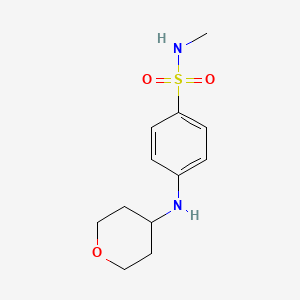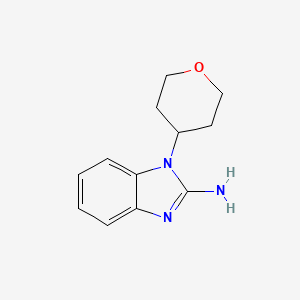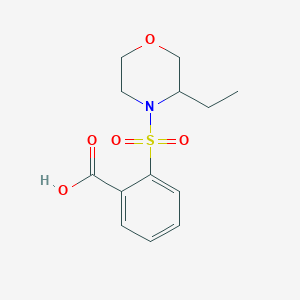![molecular formula C13H14N2O2 B7556850 N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)
N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide, also known as OP-Pramipexole, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of pramipexole, a medication used to treat Parkinson's disease and restless leg syndrome. However, OP-Pramipexole is not intended for human consumption and is only used in laboratory experiments. In
作用機序
The exact mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele is not fully understood, but it is believed to act as a dopamine D3 receptor agonist. This means that it binds to and activates dopamine receptors in the brain, which can have various effects on behavior and physiology.
Biochemical and Physiological Effects:
N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to increase dopamine release in the brain, which can affect mood, motivation, and reward. It has also been shown to have anxiolytic and antidepressant effects, as well as effects on learning and memory.
実験室実験の利点と制限
One advantage of using N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele in laboratory experiments is its dopaminergic activity, which makes it useful for studying the dopamine system in the brain. However, it is important to note that the effects of N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele may not be the same as those of pramipexole, the medication it is derived from. Additionally, N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele is not intended for human consumption and should only be used in laboratory experiments.
将来の方向性
There are several potential future directions for research involving N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele. One area of interest is its potential applications in addiction research, particularly in studying the role of the dopamine system in addiction. It may also be useful in studying the mechanisms underlying depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele and its effects on behavior and physiology.
In conclusion, N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its dopaminergic activity makes it useful for studying the dopamine system in the brain, and it has been shown to have various biochemical and physiological effects in laboratory experiments. While there are limitations to its use in lab experiments, there are several potential future directions for research involving N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele.
合成法
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele involves several steps, including the reaction of 3-bromoaniline with 2-oxo-1-pyrrolidineacetamide to form N-(3-bromo-phenyl)pyrrolidine-2,5-dione. This intermediate is then reacted with propargylamine to form N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide. The final product is purified using column chromatography and characterized using various analytical techniques, including NMR and mass spectrometry.
科学的研究の応用
N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have dopaminergic activity, which makes it useful in studying the dopamine system in the brain. It has also been used in studies related to addiction, depression, and anxiety.
特性
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12(16)14-10-5-3-6-11(9-10)15-8-4-7-13(15)17/h2-3,5-6,9H,1,4,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPMEPKPBMMUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)

![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)





